molecular formula C22H17F3N4O2 B2537551 5-ethyl-3-oxo-2-phenyl-N-(4-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921576-81-0

5-ethyl-3-oxo-2-phenyl-N-(4-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No. B2537551
CAS RN: 921576-81-0
M. Wt: 426.399
InChI Key: YSYKARUYXKUXHL-UHFFFAOYSA-N
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Description

5-ethyl-3-oxo-2-phenyl-N-(4-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a useful research compound. Its molecular formula is C22H17F3N4O2 and its molecular weight is 426.399. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Derivatives

A study focused on the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives, revealing their potential as anticancer and anti-5-lipoxygenase agents. The research highlights the condensation of carboxamide with aromatic aldehydes and subsequent reactions leading to the formation of various derivatives with significant cytotoxic and 5-lipoxygenase inhibition activities, suggesting their potential in anticancer and anti-inflammatory therapies (Rahmouni et al., 2016).

Biological Evaluation and Antimicrobial Activity

Another research avenue explores the synthesis of novel 1,2,4‐Oxadiazole heterocyclic compounds containing 2‐H‐Pyranopyridine‐2‐one moiety and related compounds. These compounds are expected to exhibit enhanced hypertensive activity, showcasing the versatility of the core structure in generating new therapeutic agents (Kumar & Mashelker, 2007).

Enzymatic Activity Enhancement

Further research into the synthesis and cyclization reactions with pyrazolopyrimidinyl keto-esters demonstrates their potent effect on increasing the reactivity of cellobiase, an enzyme involved in the breakdown of cellulose. This suggests potential applications in biotechnology and biofuel production, where enhanced enzymatic breakdown of plant matter is desirable (Abd & Awas, 2008).

Anticancer and Antibacterial Activities

The compound also serves as a precursor in the synthesis of derivatives with excellent biocidal properties against a range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi. This underscores its potential in developing new antibacterial and antifungal therapies (Youssef et al., 2011).

Biochemical Analysis

Cellular Effects

The cellular effects of 5-ethyl-3-oxo-2-phenyl-N-(4-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide are diverse and depend on the cell type and cellular processes involved . It has been observed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of how it exerts its effects at the molecular level are still being researched .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve several transporters and binding proteins . It can also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex and depend on various factors . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name

5-ethyl-3-oxo-2-phenyl-N-[4-(trifluoromethyl)phenyl]pyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F3N4O2/c1-2-28-12-17(20(30)26-15-10-8-14(9-11-15)22(23,24)25)19-18(13-28)21(31)29(27-19)16-6-4-3-5-7-16/h3-13H,2H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSYKARUYXKUXHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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